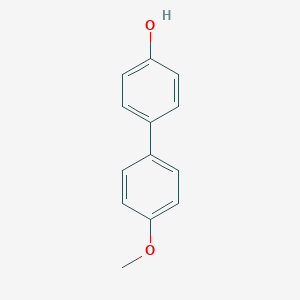

4-Hydroxy-4'-methoxybiphenyl

Descripción general

Descripción

4-Hydroxy-4’-methoxybiphenyl is an organic compound with the chemical formula C13H12O2. It is a white crystalline solid that is poorly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is also known by other names such as 4’-methoxybiphenyl-4-ol and 4-hydroxy-4’-methoxydiphenyl .

Métodos De Preparación

The preparation of 4-Hydroxy-4’-methoxybiphenyl typically involves the esterification reaction of p-Hydroxybenzoic acid. The process begins with the reaction of p-Hydroxybenzoic acid with methanol to produce p-methyl formate. This intermediate is then reacted with phenyl lithium to yield 4-Hydroxy-4’-methoxybiphenyl . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.

Análisis De Reacciones Químicas

4-Hydroxy-4’-methoxybiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Hydroxy-4’-methoxybiphenyl has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: This compound is used in the production of polymers, resins, and other industrial materials

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-4’-methoxybiphenyl involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

4-Hydroxy-4’-methoxybiphenyl can be compared with other similar compounds such as:

4-Hydroxybiphenyl: Lacks the methoxy group, which can affect its solubility and reactivity.

4-Methoxybiphenyl: Lacks the hydroxyl group, influencing its chemical behavior and applications.

4,4’-Dimethoxybiphenyl: Contains two methoxy groups, which can significantly alter its properties compared to 4-Hydroxy-4’-methoxybiphenyl.

The uniqueness of 4-Hydroxy-4’-methoxybiphenyl lies in its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

4-Hydroxy-4'-methoxybiphenyl (HMOB) is a biphenyl derivative that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and toxicology. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, dosage effects, and metabolic pathways based on diverse research findings.

HMOB is primarily known for its role in biochemical reactions, particularly in proteomics research. It acts as a substrate for specific enzymes, notably biphenyl 4-hydroxylases, which are crucial in the hydroxylation of biphenyl compounds. This hydroxylation process significantly influences the production of various metabolites that are vital for cellular metabolism and function.

2. Cellular Effects

The compound has been shown to affect several cellular processes, including:

- Cell Signaling Pathways : HMOB influences signaling pathways that regulate gene expression and cell metabolism.

- Enzyme Activity : It affects the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with biphenyl 4-hydroxylases can alter metabolite production.

3. Molecular Mechanism

The molecular mechanism of HMOB includes:

- Binding Interactions : The compound binds to various biomolecules such as enzymes and proteins, facilitating biochemical reactions.

- Hydroxylation Process : As a substrate for biphenyl 4-hydroxylases, HMOB undergoes hydroxylation, which is essential for its biological activity.

4. Dosage Effects in Animal Models

Research indicates that the effects of HMOB vary with dosage:

- Lower Doses : At lower concentrations, HMOB may enhance cellular metabolism and enzyme activity.

- Higher Doses : Conversely, higher doses can lead to toxic or adverse effects. Understanding these dosage thresholds is critical for safe application in research settings.

5. Metabolic Pathways

HMOB is involved in metabolic pathways associated with biphenyl compounds' hydroxylation. Key aspects include:

- Enzyme Interaction : It interacts with biphenyl 4-hydroxylases to facilitate the conversion of biphenyl derivatives into hydroxylated metabolites.

- Transport Mechanisms : Within cells and tissues, HMOB is transported via specific transporters and binding proteins, influencing its localization and biological activity.

6. Subcellular Localization

The localization of HMOB within cells is determined by:

- Targeting Signals : These signals direct the compound to specific organelles or compartments.

- Post-translational Modifications : Modifications can influence HMOB's activity by ensuring it interacts with appropriate biomolecules within the cell.

Case Study 1: In Vivo Studies on Toxicity

In a study examining the toxicity of various biphenyl derivatives, including HMOB, researchers found that higher concentrations led to significant cytotoxic effects in liver cells. The study highlighted the importance of understanding dosage effects to mitigate potential risks associated with exposure.

Case Study 2: Enzyme Interaction Analysis

A study focused on the interaction between HMOB and biphenyl 4-hydroxylases demonstrated that HMOB significantly increased the enzyme's activity at optimal concentrations. This finding suggests potential applications in enhancing metabolic processes in pharmacological contexts .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORJIEYQXMZUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452569 | |

| Record name | 4-Hydroxy-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-71-3 | |

| Record name | 4-Hydroxy-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?

A: this compound serves as a crucial building block in synthesizing liquid crystal polymers. Its structure, featuring a rigid biphenyl core and a flexible alkoxy chain, allows for the creation of molecules with the order and mobility required for liquid crystalline behavior. [, , ]

Q2: How is this compound incorporated into liquid crystal polymers, and what are the resulting material properties?

A: Researchers have successfully incorporated this compound as a side chain mesogenic group into various polymer backbones. For example, in one study [], poly(ω-bromoalkyl-1-glycidyl-ether)s were modified with this compound to yield novel side-chain liquid crystalline polymers. These polymers exhibited varying mesophases depending on the length of the alkyl spacer connecting the mesogenic group to the polymer backbone. Shorter spacers (n = 2 and 4) resulted in smectic C phases, while longer spacers (n = 10 and 12) also yielded smectic C phases. Interestingly, intermediate spacer lengths (n = 6 and 8) resulted in a nematic cybotactic phase. This demonstrates how subtle structural changes can significantly influence the self-assembly and resulting properties of these materials. []

Q3: Beyond its use in polymers, are there other applications of this compound in liquid crystal research?

A: Yes, this compound is a versatile building block and has been used to synthesize non-polymeric liquid crystals as well. One study [] employed it in the preparation of diacetylenic liquid crystalline diesters. These compounds, featuring a diacetylene unit in the molecular core, hold potential for applications requiring photoreactivity and potential for polymerization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.